1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom onto the benzene ring.
Etherification: Substitution of a hydroxyl group with a difluoromethoxy group.
Alkylation: Attachment of the chloropropyl group to the benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The chloropropyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the chloropropyl and difluoromethoxy groups, which can interact with biological molecules and alter their activity.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Differing by the position and type of halogen substituents.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Featuring an additional trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H10ClF2IO |
---|---|
Molecular Weight |
346.54 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
STZPUTHFQSRXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)I)CCCCl |
Origin of Product |
United States |
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